molecular formula C22H22N2O8 B1263521 5a,11a-Dehydrotetracycline

5a,11a-Dehydrotetracycline

Cat. No.: B1263521
M. Wt: 442.4 g/mol
InChI Key: NFQUDBKTIUTPKR-ILGMQVKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a,11a-Dehydrotetracycline (also known as 12-dehydrotetracycline) is a critical intermediate in the biosynthetic pathways of oxytetracycline and tetracycline antibiotics in Streptomyces bacteria, such as Streptomyces rimosus and Streptomyces aureofaciens . This compound holds significant value in biochemical and pharmaceutical research, particularly for studies focused on antibiotic biosynthesis and metabolic engineering. The molecular formula of this compound is C22H22N2O8, with a molecular weight of approximately 442.42 g/mol . Its biosynthesis is a tightly regulated, multi-step process. The enzyme anhydrotetracycline oxygenase (OxyS, EC 1.14.13.38) first catalyzes the stereospecific hydroxylation of anhydrotetracycline. The resulting product can then be captured by the enzyme this compound reductase (OxyR, EC 1.3.98.4), which uses coenzyme F420 as a cofactor to reduce it into tetracycline . Alternatively, if the initial product is recaptured by the bifunctional monooxygenase OxyS (EC 1.14.13.234), it undergoes a second hydroxylation at the C-5 position to form 5a,11a-dehydrooxytetracycline . This intermediate is subsequently reduced by OxyR to yield the final antibiotic, oxytetracycline . The primary research applications for this compound are in the study and engineering of type II polyketide biosynthetic pathways to understand and potentially produce novel tetracycline analogs . Researchers utilize this compound to investigate the substrate specificity and catalytic mechanisms of the enzymes OxyR and OxyS. Given the clinical importance of tetracyclines and the rise of antibiotic resistance, this intermediate is a valuable tool for developing new antibiotics through biosynthetic manipulation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22N2O8

Molecular Weight

442.4 g/mol

IUPAC Name

(4S,4aS,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-6,10,12a-trihydroxy-6-methyl-3,11,12-trioxo-4a,5-dihydro-4H-tetracen-1-olate

InChI

InChI=1S/C22H22N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,10,15,25,29,31-32H,7H2,1-3H3,(H2,23,30)/t10-,15-,21+,22-/m0/s1

InChI Key

NFQUDBKTIUTPKR-ILGMQVKHSA-N

Isomeric SMILES

C[C@@]1(C2=C(C(=O)C3=C1C=CC=C3O)C(=O)[C@]4([C@@H](C2)[C@@H](C(=O)C(=C4[O-])C(=O)N)[NH+](C)C)O)O

Canonical SMILES

CC1(C2=C(C(=O)C3=C1C=CC=C3O)C(=O)C4(C(C2)C(C(=O)C(=C4[O-])C(=O)N)[NH+](C)C)O)O

Origin of Product

United States

Enzymology of 5a,11a Dehydrotetracycline Biotransformations

Anhydrotetracycline-to-5a,11a-Dehydrotetracycline Conversion: The OxyS/CtcN Monooxygenases

The conversion of anhydrotetracycline (B590944) to 5a,11a-dehydrotetracycline is a critical hydroxylation step in the biosynthesis of tetracycline (B611298) and its derivatives. This reaction is primarily catalyzed by a class of FAD-dependent monooxygenases, with OxyS from Streptomyces rimosus and CtcN from Streptomyces aureofaciens being the most well-characterized examples. nih.govutupub.fi These enzymes introduce a hydroxyl group at the C-6 position of the anhydrotetracycline core. uniprot.orgwikipedia.org

OxyS is involved in the biosynthesis of oxytetracycline (B609801), while CtcN participates in the chlortetracycline (B606653) pathway. nih.gov While both enzymes catalyze the initial C-6 hydroxylation, OxyS can perform a subsequent hydroxylation at the C-5 position, a capability not observed in CtcN. cjnmcpu.comresearchgate.net This difference in enzymatic activity is a key determinant in the final structure of the antibiotic produced. nih.gov

Catalytic Mechanism of Anhydrotetracycline 6-Hydroxylation by OxyS (EC 1.14.13.38)

The hydroxylation of anhydrotetracycline by OxyS follows a canonical flavoprotein monooxygenase (FPMO) mechanism. utupub.fi The catalytic cycle begins with the reduction of the enzyme-bound Flavin Adenine (B156593) Dinucleotide (FAD) cofactor by NADPH. utupub.fiacs.org The reduced FAD then reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. utupub.fiplos.org This intermediate is the oxygenating species that attacks the anhydrotetracycline substrate, leading to the insertion of a hydroxyl group at the C-6 position and the formation of this compound. The other oxygen atom is reduced to water. utupub.fi

Reaction: anhydrotetracycline + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O uniprot.org

The hydroxylation at the C-6 position catalyzed by OxyS is stereospecific. uniprot.orggenome.jp This stereoselectivity is crucial for the biological activity of the resulting tetracycline antibiotic. Interestingly, it has been noted that the two hydroxyl groups installed by OxyS (at C-6 and C-5) have opposite stereochemistry. cjnmcpu.comresearchgate.net This suggests that the conformation of the active site cavity can change to accommodate the different substrates (anhydrotetracycline and 6-hydroxy-anhydrotetracycline) and facilitate the attack of the FAD from opposite sides. utupub.fi Another homologous enzyme, DacO1, has been proposed to install a C-6 hydroxyl group with a different configuration, highlighting the potential for enzymatic variation to generate stereochemical diversity. cjnmcpu.com

Flavin Adenine Dinucleotide (FAD) is an essential cofactor for OxyS activity. utupub.fiuniprot.org It acts as a prosthetic group, tightly bound to the enzyme, and participates directly in the redox chemistry of the hydroxylation reaction. wikipedia.org The isoalloxazine ring of FAD is the site of reduction by NADPH and subsequent reaction with molecular oxygen to form the C4a-hydroperoxyflavin intermediate, which is the key oxygenating species. utupub.fiacs.org The binding of FAD to OxyS is non-covalent, and the enzyme binds one FAD molecule per subunit. uniprot.org The catalytic cycle of FMOs, including the role of FAD, involves the cofactor remaining at the active site throughout the reaction, which helps to avoid non-specific reactions between the reduced flavin and oxygen. nih.gov

Substrate Specificity and Enzymatic Variants of OxyS

OxyS exhibits a degree of substrate flexibility, although its primary substrate is anhydrotetracycline. In vitro studies have shown that OxyS can catalyze two sequential hydroxylations, first at C-6 and then at C-5, to produce 5a,11a-dehydrooxytetracycline. cjnmcpu.comresearchgate.net However, in heterologous expression systems like Saccharomyces cerevisiae, OxyS may perform only a single hydroxylation. nih.gov

Homologous enzymes from other tetracycline biosynthetic pathways show different substrate specificities and reaction outcomes. For instance, CtcN, involved in chlortetracycline biosynthesis, catalyzes only the C-6 hydroxylation of 7-chloroanhydrotetracycline. nih.gov The differences in substrate affinity of the subsequent reductase enzymes (OxyR and CtcR) also play a role in determining the final product. CtcR has a higher affinity for the 6-hydroxylated intermediate than OxyS, which directs the biosynthesis towards chlortetracycline rather than a second hydroxylation. utupub.fi

Enzyme engineering efforts have demonstrated that the substrate specificity of monooxygenases can be altered through targeted mutations in the active site. oup.comrsc.org This opens up possibilities for generating novel tetracycline analogs with potentially improved properties.

Structural Biology of OxyS and Homologous Enzymes

The crystal structure of OxyS from S. rimosus has been solved in complex with oxidized FAD (PDB code 4K2X). utupub.ficolab.ws The structure reveals a substrate-binding pocket located near the FAD cofactor. The binding of the substrate is thought to induce conformational changes that facilitate the catalytic process. utupub.fiplos.org

Identification and Functional Role of Key Active Site Residues (e.g., His47, Phe215)

The enzyme OxyS, a flavin-dependent monooxygenase, plays a pivotal role in the hydroxylation of the tetracycline scaffold. While specific studies detailing the functional roles of His47 and Phe215 in OxyS are not extensively available in the provided search results, the general principles of enzyme catalysis suggest that such residues within the active site are critical for substrate binding, orientation, and the catalytic process itself. In many flavoprotein monooxygenases, histidine residues are often involved in the catalytic mechanism, potentially by activating the flavin cofactor or the substrate. Phenylalanine residues, with their bulky aromatic side chains, typically contribute to the hydrophobic environment of the active site, which is essential for binding nonpolar substrates like anhydrotetracycline. The precise roles of these specific residues in OxyS would require further detailed site-directed mutagenesis and structural biology studies.

Comparative Enzymology: OxyS in Oxytetracycline Biosynthesis versus CtcN in Chlortetracycline Biosynthesis

OxyS and CtcN are homologous enzymes that catalyze hydroxylation steps in the biosynthesis of oxytetracycline and chlortetracycline, respectively. A key difference lies in their catalytic activity. OxyS, in the oxytetracycline pathway, is capable of performing two sequential hydroxylation reactions on anhydrotetracycline. cjnmcpu.comnih.gov In contrast, CtcN, in the chlortetracycline pathway, typically catalyzes only a single hydroxylation step on 7-chloro-anhydrotetracycline. nih.govresearchgate.net This difference in the number of hydroxylation steps is hypothesized to be due to structural differences between the two enzymes. nih.govresearchgate.net While OxyS has been characterized as a double hydroxylase, it has been observed to perform only a single hydroxylation in a heterologous host like Saccharomyces cerevisiae. nih.gov The insolubility of CtcN has posed challenges for detailed in vitro biochemical studies. cjnmcpu.com

This compound Hydroxylation: The OxyS 5-Monooxygenase Activity (EC 1.14.13.234)

The enzyme OxyS is a bifunctional monooxygenase that plays a crucial role in the biosynthesis of oxytetracycline. It is classified under EC 1.14.13.234 for its 12-dehydrotetracycline 5-monooxygenase activity and EC 1.14.13.38 for its anhydrotetracycline 6-monooxygenase activity. uniprot.orgenzyme-database.org

Mechanisms of C-5 Hydroxylation Leading to 5a,11a-Dehydrooxytetracycline

OxyS catalyzes the hydroxylation of anhydrotetracycline at two positions, C-6 and C-5, in a sequential manner. nih.gov The first hydroxylation occurs at the C-6 position to produce this compound. uniprot.org Subsequently, if the product is recaptured by OxyS, a second hydroxylation occurs at the C-5 position, leading to the formation of 5a,11a-dehydrooxytetracycline. cjnmcpu.comuniprot.orgresearchgate.net This reaction requires NADPH and molecular oxygen. cjnmcpu.comresearchgate.net The two hydroxyl groups introduced by OxyS have opposite stereochemistry. cjnmcpu.comnih.gov

Factors Influencing Dual Hydroxylation by OxyS

The dual hydroxylation activity of OxyS appears to be influenced by several factors. The relative substrate specificities of OxyS and the subsequent reductase enzyme, OxyR, can affect the ratio of singly hydroxylated (tetracycline) to doubly hydroxylated (oxytetracycline) products. nih.gov If the singly hydroxylated intermediate, this compound, is efficiently reduced by OxyR, it may not be available for the second hydroxylation by OxyS. uniprot.org Furthermore, the stability of the different isomers of dehydrotetracycline may also play a role. The prevalence of the 5(5a)-dehydrotetracycline isomer, which is a substrate for the second hydroxylation, could promote the formation of the doubly hydroxylated product. nih.gov In heterologous expression systems like S. cerevisiae, OxyS has been observed to perform only a single hydroxylation, suggesting that the cellular environment can also influence its activity. nih.gov

Isomeric Considerations: 5(5a)-Dehydrotetracycline versus 5a(11a)-Dehydrotetracycline

Following the initial hydroxylation of anhydrotetracycline by OxyS, the product exists as two interconverting isomers: 5a(11a)-dehydrotetracycline and 5(5a)-dehydrotetracycline. nih.gov While 5a(11a)-dehydrotetracycline is the expected initial product, NMR studies have shown that 5(5a)-dehydrotetracycline is the predominant isomer in solution. nih.gov This isomerization is significant because 5a(11a)-dehydrotetracycline is the substrate for the reductase enzyme, while 5(5a)-dehydrotetracycline is the substrate for the second hydroxylation by OxyS. nih.gov The relative stability and interconversion of these isomers can therefore influence the final product of the biosynthetic pathway.

This compound Reduction: The OxyR/TchA/CtcM Reductases

The final step in the biosynthesis of many tetracyclines is the reduction of the 5a-11a double bond of the dehydrotetracycline intermediate. This reduction is essential for the antibiotic activity of the molecule. nih.gov This critical reaction is catalyzed by a family of F420-dependent reductases, including OxyR from the oxytetracycline pathway, TchA and CtcM from the chlortetracycline pathway. cjnmcpu.comnih.gov

These enzymes utilize the reduced form of coenzyme F420 as a hydride donor to stereospecifically reduce the C5a-C11a double bond. cjnmcpu.comnih.gov While the native substrate for OxyR is thought to be the doubly hydroxylated 5a(11a)-dehydrooxytetracycline, in vitro studies have shown that both OxyR and CtcM can reduce both 5a(11a)-dehydrotetracycline and 5a(11a)-dehydrooxytetracycline to produce tetracycline and oxytetracycline, respectively. nih.govacs.org The gene encoding TchA in Streptomyces aureofaciens was found to be located outside the main chlortetracycline biosynthetic gene cluster. tandfonline.com

EnzymePathwaySubstrate(s)Product(s)Cofactor
OxyS OxytetracyclineAnhydrotetracycline, this compoundThis compound, 5a,11a-DehydrooxytetracyclineNADPH
CtcN Chlortetracycline7-Chloro-anhydrotetracycline7-Chloro-5a,11a-dehydrotetracyclineNADPH
OxyR Oxytetracycline5a(11a)-Dehydrooxytetracycline, 5a(11a)-DehydrotetracyclineOxytetracycline, TetracyclineF420
CtcM Chlortetracycline7-Chloro-5a,11a-dehydrotetracycline, 5a(11a)-DehydrotetracyclineChlortetracycline, TetracyclineF420
TchA Chlortetracycline5a,11a-DehydrotetracyclinesTetracyclinesF420

Catalytic Mechanism of this compound Reduction by OxyR (EC 1.3.98.4)

The enzyme OxyR, from the oxytetracycline-producing organism Streptomyces rimosus, is a dehydrogenase that catalyzes a crucial reduction step in the biosynthesis of tetracycline antibiotics. enzyme-database.org Classified under EC 1.3.98.4, its systematic name is tetracycline:coenzyme F420 dehydrogenase. enzyme-database.org The primary role of OxyR is to catalyze the reduction of the α,β-unsaturated double bond at the 5a,11a-position of a dehydrotetracycline intermediate. nih.gov This reduction is fundamentally important, as the presence of this double bond in precursor molecules like 7-chloro-5a(11a)-dehydrotetracycline results in a dramatic loss of antibiotic potency compared to the reduced product. nih.gov

The reaction catalyzed by OxyR is a reversible process: Tetracycline + Oxidized Coenzyme F420 ⇌ this compound + Reduced Coenzyme F420 enzyme-database.org

While the enzyme is named for its action on a tetracycline scaffold, its native substrate within the oxytetracycline pathway is believed to be 5a,11a-dehydrooxytetracycline (DHOTC), the C5-hydroxylated version of this compound (DHTC). nih.govnih.gov The catalytic activity of OxyR is strictly dependent on the presence of the reduced form of coenzyme F420 (F420H2) as a hydride donor. nih.govacs.org The mechanism involves the transfer of a hydride ion from F420H2 to the dehydrotetracycline substrate, leading to the saturation of the 5a,11a-double bond and the formation of the final tetracycline or oxytetracycline product.

Enzymatic Specificity in the Formation of Tetracycline and Oxytetracycline

The biosynthetic pathways for tetracycline and oxytetracycline diverge from the common intermediate anhydrotetracycline (ATC). basicmedicalkey.com The enzyme anhydrotetracycline hydroxylase (OxyS) first catalyzes the C6-hydroxylation of ATC to produce this compound (DHTC). nih.govwikipedia.org

The formation of oxytetracycline requires an additional hydroxylation step. A FAD-dependent monooxygenase, putatively identified as OxyE, is thought to catalyze the oxidation of DHTC at the C-5 position to yield 5a,11a-dehydrooxytetracycline (DHOTC). wikipedia.orgnih.gov

The substrate specificity of the terminal reductase enzyme plays a critical role in determining the final product.

OxyR , the reductase from the oxytetracycline pathway, is hypothesized to have a preference for the C5-hydroxylated substrate, 5a,11a-dehydrooxytetracycline (DHOTC), leading to the production of oxytetracycline. nih.govnih.gov

However, in vitro experiments have demonstrated that OxyR can also reduce the non-hydroxylated this compound (DHTC) to form tetracycline. acs.org

The use of an alternative reductase, CtcM, from the chlortetracycline pathway, has been shown to yield a higher ratio of tetracycline to oxytetracycline in vitro, suggesting it has a different substrate preference or catalytic efficiency compared to OxyR. nih.gov

This interplay between the presence of specific hydroxylases (like OxyE) and the substrate preference of the terminal F420-dependent reductase dictates the final antibiotic synthesized.

Characterization of Homologous Reductases (TchA, CtcM) and Their Functional Equivalence/Divergence

Several homologous reductases that perform the final reduction step in tetracycline biosynthesis have been identified in different producing organisms.

TchA: This enzyme, identified in the chlortetracycline (CTC) producer Streptomyces aureofaciens, is essential for the final reduction step that confers antibiotic activity. tandfonline.com The tchA gene was found to be located outside the main CTC (B1140948) biosynthetic gene cluster. tandfonline.com Sequence analysis of TchA revealed similarity to FbiB, an enzyme involved in the modification of the F420 precursor, Fo, further cementing the functional link between these reductases and deazaflavin cofactors. tandfonline.com TchA is responsible for the reduction of 7-chloro-5a,11a-dehydrotetracycline to produce chlortetracycline. researchgate.net

CtcM: This reductase is part of the chlortetracycline (CTC) biosynthetic pathway. nih.gov Like OxyR, it is an F420-dependent enzyme. acs.org In vivo and in vitro studies have demonstrated a degree of functional equivalence between CtcM and OxyR. Both enzymes are capable of reducing both this compound and 5a,11a-dehydrooxytetracycline to yield tetracycline and oxytetracycline, respectively. acs.org However, their catalytic efficiencies and substrate preferences diverge. As noted, using CtcM in place of OxyR can alter the product ratio, favoring the formation of tetracycline, which indicates a functional divergence in their catalytic activity towards the different substrates. nih.gov

Enzyme Organism of Origin Biosynthetic Pathway Primary Substrate (Hypothesized) Key Characteristics
OxyR Streptomyces rimosusOxytetracycline5a,11a-Dehydrooxytetracycline nih.govF420-dependent; can also reduce this compound. enzyme-database.orgacs.org
TchA Streptomyces aureofaciensChlortetracycline7-chloro-5a,11a-dehydrotetracycline researchgate.netGene is located outside the main biosynthetic cluster; shows homology to Fo-modifying enzymes. tandfonline.com
CtcM Streptomyces aureofaciensChlortetracycline7-chloro-5a,11a-dehydrotetracyclineF420-dependent; functionally similar to OxyR but with different product ratios, suggesting divergent substrate preference. nih.govacs.org

Biosynthetic Pathways Involving 5a,11a Dehydrotetracycline

Oxytetracycline (B609801) Biosynthesis Pathway

The production of oxytetracycline (OTC) by Streptomyces rimosus is one of the most extensively studied tetracycline (B611298) biosynthetic pathways. nih.govnih.gov This pathway serves as a representative model for understanding the enzymatic logic that governs the formation of these complex natural products. nih.gov

The journey to oxytetracycline begins with the assembly of a polyketide chain from a malonamyl-CoA starter unit and eight malonyl-CoA extender units. wikipedia.orgnih.gov This chain is then subjected to a series of cyclizations and modifications to form the key intermediate, anhydrotetracycline (B590944) (ATC). wikipedia.orgnih.gov ATC represents a critical branch point and is the direct precursor to 5a,11a-Dehydrotetracycline. wikipedia.org

The conversion of anhydrotetracycline is catalyzed by the FAD-dependent enzyme anhydrotetracycline monooxygenase, encoded by the oxyS gene. uniprot.orgexpasy.org This enzyme performs a stereospecific hydroxylation at the C-6 position of the ATC molecule, yielding this compound. wikipedia.orguniprot.org This reaction requires NADPH and molecular oxygen as co-substrates. uniprot.orgresearchgate.net

Following its formation, this compound stands at another metabolic crossroads. It can be acted upon again by the same OxyS enzyme, which catalyzes a second hydroxylation, this time at the C-5 position, to produce 5a,11a-dehydrooxytetracycline. uniprot.orgresearchgate.net Alternatively, if it is captured by the reductase OxyR, it is reduced to form tetracycline. uniprot.org In the main pathway to oxytetracycline, the formation of 5a,11a-dehydrooxytetracycline is the predominant route, which is then reduced in the final step to yield oxytetracycline. wikipedia.orguniprot.org

The elucidation of the oxytetracycline biosynthetic pathway has been greatly aided by the generation and analysis of blocked mutants of S. rimosus and through heterologous expression of biosynthetic genes. nih.govnih.gov These studies have led to the isolation and characterization of numerous pathway intermediates and shunt products, which are molecules that accumulate when a specific enzymatic step is blocked. The ablation of the otcC gene (an earlier name for oxyS), for instance, was instrumental in understanding its role in post-polyketide hydroxylation. researchgate.net Key identified compounds have provided a roadmap of the enzymatic steps.

Compound NameRole in PathwayPrecursorProduct(s)
Pretetramid (B1253052)Early IntermediatePolyketide Backbone6-Methylpretetramid
6-MethylpretetramidIntermediatePretetramid4-Keto-Anhydrotetracycline
Anhydrotetracycline (ATC)Key Intermediate4-Amino-AnhydrotetracyclineThis compound
This compound Central Intermediate Anhydrotetracycline5a,11a-Dehydrooxytetracycline, Tetracycline
5a,11a-DehydrooxytetracyclineLate-stage IntermediateThis compoundOxytetracycline
4-Keto-AnhydrotetracyclineShunt Product/Intermediate6-Methylpretetramid4-Amino-Anhydrotetracycline
4-Amino-AnhydrotetracyclineIntermediate4-Keto-AnhydrotetracyclineAnhydrotetracycline

This table summarizes the major intermediates and some shunt products identified in the oxytetracycline biosynthetic pathway in S. rimosus, highlighting the flow of the metabolic cascade. wikipedia.orgnih.gov

The genetic blueprint for oxytetracycline biosynthesis in S. rimosus is encoded within a contiguous block of genes known as the oxy gene cluster. This cluster, flanked by the resistance genes otrA and otrB, spans approximately 23.5 kb and contains 21 identified open reading frames (ORFs). nih.govresearchgate.netsci-hub.se The organization is compact, with genes grouped into operons, suggesting coordinated expression. researchgate.net

The functions of many oxy genes have been assigned through genetic knockout, heterologous expression, and bioinformatic analysis. nih.govnih.gov These include the "minimal" PKS genes (oxyA, oxyB, oxyC), cyclases, aromatases, and a series of tailoring enzymes that modify the polyketide core. nih.govsci-hub.se

GeneProposed Function
oxyAKetosynthase (KS)
oxyBChain Length Factor (CLF)
oxyCAcyl-Carrier Protein (ACP)
oxyDAmidotransferase (involved in starter unit synthesis)
oxyFC-methyltransferase
oxyJC-9 Ketoreductase
oxyKAromatase / Cyclase
oxyL, oxyQ, oxyTLate-stage tailoring enzymes (hydroxylation, amidation, N,N-dimethylation)
oxyS (otcC)Anhydrotetracycline monooxygenase (C-6 and C-5 hydroxylation)
oxyRReductase
otcGLAL (LuxR) family positive regulator

This table details the key genes within the S. rimosus oxy gene cluster and their roles in oxytetracycline biosynthesis. wikipedia.orgnih.govnih.govftb.com.hr

The transcriptional regulation of the oxy cluster is complex and not fully understood. Unlike some other antibiotic clusters, a pathway-specific SARP (Streptomyces Antibiotic Regulatory Protein) has not been identified within the oxy cluster itself. ftb.com.hr Instead, regulation appears to involve pleiotropic regulators and specific activators like OtcG, a member of the LAL (LuxR) family of regulators, which has been shown to positively regulate OTC production. ftb.com.hr The expression of bacterial gene clusters is often controlled by a variety of regulatory proteins, and the mechanisms governing tetracycline biosynthesis are still a subject of active research. ftb.com.hrnih.govoup.com

Chlortetracycline (B606653) and Other Tetracycline Biosynthesis Pathways

The biosynthesis of chlortetracycline (CTC) in Streptomyces aureofaciens provides a valuable comparative model to the OTC pathway, highlighting both conserved and divergent evolutionary strategies for producing tetracycline antibiotics. nih.govresearchgate.net

The biosynthetic pathways for oxytetracycline and chlortetracycline are highly similar, sharing a common route to the intermediate anhydrotetracycline. nih.govgenome.jpkegg.jp This convergence indicates a shared evolutionary origin for the core machinery of tetracycline synthesis.

Convergent Steps:

Polyketide Assembly: Both pathways utilize a Type II PKS to assemble a polyketide backbone from a malonamyl-CoA starter unit and malonyl-CoA extender units. wikipedia.orgsci-hub.se

Early Cyclizations: The initial cyclization and aromatization reactions leading to pretetramid and subsequently to anhydrotetracycline are conserved. wikipedia.orgnih.gov

C-6 Hydroxylation: The step immediately following ATC formation is the hydroxylation at C-6 to produce a dehydrotetracycline intermediate, analogous to the reaction catalyzed by OxyS. nih.gov

Divergent Steps:

Halogenation: The most prominent point of divergence is the C-7 chlorination step in the CTC (B1140948) pathway, which is absent in OTC biosynthesis. This reaction is catalyzed by a dedicated FAD-dependent halogenase, encoded by the ctcP gene in the S. aureofaciens gene cluster. nih.govresearchgate.net

C-5 Hydroxylation: The C-5 hydroxylation characteristic of oxytetracycline is absent in the chlortetracycline pathway. uniprot.orgresearchgate.net

Final Reduction: While both pathways conclude with a reduction of a dehydro-intermediate, the specific enzymes and potentially the exact substrates (e.g., 5a,11a-dehydrooxytetracycline vs. 7-chloro-5a,11a-dehydrotetracycline) differ. nih.govnih.gov

The chlortetracycline (ctc) biosynthetic gene cluster from S. aureofaciens has been cloned and sequenced, revealing significant homology and synteny with the oxy cluster of S. rimosus. nih.govnih.gov The ctc cluster contains orthologs for all the essential genes required for assembling the tetracycline core, including the minimal PKS, cyclases, and tailoring enzymes. nih.gov

However, the genetic content also reflects the divergent chemistry of the final products. Key differences in the gene clusters include:

Featureoxy Cluster (S. rimosus)ctc Cluster (S. aureofaciens)
Halogenase AbsentPresent (ctcP)
C-5 Oxygenase Present (oxyS has this activity)Absent
Primary Regulator OtcG (LAL family) identifiedContains a SARP-family regulator (ctc11/ctcB)
Additional Regulators Fewer identified regulatory elementsContains additional regulatory proteins

A comparative table of the oxytetracycline (oxy) and chlortetracycline (ctc) biosynthetic gene clusters. nih.govnih.govftb.com.hr

The presence of a SARP (Streptomyces Antibiotic Regulatory Protein) in the ctc cluster (ctc11) and its absence in the oxy cluster points to distinct primary regulatory control mechanisms, despite the high similarity of the biosynthetic enzymes they govern. nih.govftb.com.hr This highlights how different regulatory networks can evolve to control homologous biosynthetic pathways, leading to the production of structurally distinct, yet related, natural products.

Heterologous Expression Systems for this compound Pathway Elucidation

The study of biosynthetic pathways for natural products like tetracyclines can be challenging in their native producing organisms due to factors such as slow growth, genetic intractability, and low product titers. To overcome these limitations, researchers have turned to heterologous expression systems, where the genes responsible for the biosynthetic pathway are transferred into a more manageable host organism. This approach allows for the systematic study of individual enzymatic steps and the reconstitution of the entire pathway.

Utilization of Streptomyces lividans for Reconstitution of Biosynthetic Steps

Streptomyces lividans has emerged as a valuable heterologous host for expressing and manipulating tetracycline biosynthetic pathways. nih.govnih.gov Its genetic tractability and ability to produce complex secondary metabolites make it an ideal platform for these studies.

Researchers have successfully reconstituted the biosynthetic pathways of several tetracyclines, including oxytetracycline and SF2575, in S. lividans. nih.govacs.org By inactivating specific genes in the heterologous host and characterizing the resulting intermediates, the functions of individual enzymes have been determined. nih.govescholarship.org For instance, the expression of the minimal polyketide synthase (PKS) from the oxytetracycline gene cluster, along with other tailoring enzymes, in S. lividans has allowed for the production and isolation of key intermediates. nih.gov This systematic approach has been instrumental in elucidating the steps leading to and from this compound.

In the oxytetracycline pathway, the enzyme anhydrotetracycline monooxygenase, encoded by the oxyS gene, catalyzes the oxidation of anhydrotetracycline to produce this compound. nih.govwikipedia.org Subsequent enzymatic steps then convert this intermediate into the final oxytetracycline product. Similarly, in the biosynthesis of other tetracyclines, homologous enzymes carry out this crucial oxidation step. nih.gov The use of S. lividans has enabled the functional characterization of these oxygenases and other tailoring enzymes, providing a clearer picture of the biosynthetic grid. escholarship.org

Table 1: Key Enzymes and Intermediates in Tetracycline Biosynthesis Reconstituted in Streptomyces lividans

EnzymeGeneFunctionPrecursorProduct
Anhydrotetracycline MonooxygenaseoxySC6-HydroxylationAnhydrotetracyclineThis compound
C-5 OxygenaseoxyEC5-HydroxylationThis compound5a,11a-Dehydrooxytetracycline
ReductasetchA homologReduction of C5a-C11a double bond5a,11a-DehydrooxytetracyclineOxytetracycline

Strategies for in vitro and in vivo Reconstitution of this compound-related Enzymes

The elucidation of the function of enzymes involved in the biosynthesis of this compound and its subsequent conversion has been achieved through both in vitro and in vivo reconstitution strategies.

In vitro reconstitution involves the purification of individual enzymes and the subsequent analysis of their activity in a controlled test-tube environment. nih.gov This approach allows for the precise determination of an enzyme's substrate specificity, cofactor requirements, and kinetic parameters. For example, in vitro studies with purified anhydrotetracycline oxygenase (OxyS) have confirmed its role in converting anhydrotetracycline to this compound in the presence of NADPH and oxygen. nih.govresearchgate.net Similarly, the activity of F420-dependent reductases has been characterized in vitro, demonstrating their ability to reduce the double bond of dehydrotetracycline intermediates using F420H2 as the electron donor.

In vivo reconstitution, as discussed in the previous sections, involves expressing the genes for the biosynthetic enzymes in a heterologous host. This strategy provides a cellular context for the enzymatic reactions and allows for the production of intermediates and final products that can be isolated and structurally characterized. escholarship.org The systematic addition or removal of genes in the heterologous host enables researchers to deduce the function of each enzyme in the pathway. nih.gov For instance, the co-expression of the minimal PKS with various tailoring enzymes in Streptomyces or E. coli has been used to build the tetracycline backbone and subsequent intermediates step-by-step. nih.gov

The combination of in vitro and in vivo approaches provides a comprehensive understanding of the biosynthetic pathway. In vitro assays confirm the specific function of an enzyme, while in vivo experiments validate its role within the complex cellular machinery and allow for the production of novel compounds through combinatorial biosynthesis. escholarship.org

Chemoenzymatic and Synthetic Approaches to 5a,11a Dehydrotetracycline and Its Derivatives

Semisynthetic Modifications and Derivatization Strategies Utilizing 5a,11a-Dehydrotetracycline Intermediates

While total synthesis of tetracyclines has been achieved, biosynthetic and fermentative methods remain the most economically viable for large-scale production. nih.gov Semisynthesis, which involves the chemical modification of microbially produced intermediates, represents a powerful strategy for creating novel derivatives that may be inaccessible through biosynthesis alone. nih.gov this compound (Anhydrotetracycline, ATC) and its analogs serve as key starting points for these strategies.

The chemical reactivity of the anhydrotetracycline (B590944) scaffold allows for targeted modifications. The electron-rich aromatic D-ring and the enone system in the A-ring are particularly amenable to electrophilic substitution and conjugate addition reactions, respectively. Historically, much of the semisynthetic work has focused on modifying later-stage tetracyclines like oxytetracycline (B609801) and chlortetracycline (B606653). However, the reliable production of intermediates like ATC through fermentation of blocked mutants or engineered strains has opened new avenues for derivatization at earlier stages. nih.gov For example, modifications at positions C7 through C9 on the D-ring have been a major focus, leading to third-generation tetracyclines like tigecycline, which exhibit improved activity against resistant bacteria. nih.gov The anhydro-scaffold provides a platform for introducing diverse functionalities at these positions prior to the final enzymatic reduction steps, potentially leading to analogs with novel pharmacological profiles.

Engineered Biosynthesis of Novel this compound Analogs

The elucidation of tetracycline (B611298) biosynthetic gene clusters (BGCs) has provided a blueprint for the rational engineering of these pathways. nih.gov By manipulating the genes responsible for producing and modifying the polyketide backbone, researchers can generate a vast array of novel tetracycline analogs. This field of engineered biosynthesis leverages genetic tools to create compounds that are difficult to access through traditional chemical synthesis. nih.gov

Rational design in tetracycline biosynthesis begins with a thorough understanding of the function of each enzyme in the pathway. nih.gov The process starts with a type II polyketide synthase (PKS) that assembles a linear poly-β-ketone backbone from malonyl-CoA extender units and a malonamyl-CoA starter unit. nih.govnih.gov A series of tailoring enzymes then cyclize, aromatize, and oxygenate this backbone to produce the tetracyclic core.

Combinatorial biosynthesis involves the strategic mixing and matching of genes from different biosynthetic pathways to create "unnatural" natural products. nih.gov For instance, by expressing the minimal PKS from the oxytetracycline pathway with tailoring enzymes from other polyketide pathways, novel structures can be generated. nih.gov This approach has been used to create new tetracycline analogs by introducing enzymes from different tetracycline BGCs (e.g., from the SF2575 or dactylocycline pathways) into a host strain engineered to produce a specific intermediate. escholarship.orgresearchgate.net The relaxed substrate specificity of some tailoring enzymes allows them to act on non-native substrates, leading to a diversification of the final products. nih.gov

The late stages of tetracycline biosynthesis, which convert anhydrotetracycline intermediates into the final active compounds, are catalyzed by a suite of "tailoring" enzymes. These enzymes, including oxygenases, reductases, and methyltransferases, are primary targets for genetic manipulation. escholarship.org By inactivating or altering the genes encoding these enzymes, the biosynthetic pathway can be blocked or diverted, leading to the accumulation of specific intermediates or the production of novel analogs. escholarship.org

For instance, the C-6 methyl group, a common feature of many tetracyclines, is installed by the C-methyltransferase OxyF. nih.gov Rational engineering of a heterologous construct lacking the oxyF gene resulted in the production of 6-desmethyl-ATC, demonstrating that downstream enzymes could process this unnatural intermediate. nih.gov Similarly, the enzymes responsible for the final oxygenation and reduction steps that convert this compound to tetracycline have been identified and manipulated. In vitro studies have shown that an oxygenase can convert ATC to this compound (DHTC), which is then a substrate for a final reductase. nih.gov The redox enzymes OxyS and OxyR from the oxytetracycline pathway have been identified as catalyzing the final transformations from anhydrotetracycline to oxytetracycline. escholarship.org Manipulating these redox steps is a key strategy for generating diversity.

The table below summarizes key tailoring enzymes in the oxytetracycline pathway and the effect of their genetic manipulation.

EnzymeGeneFunctionResult of Inactivation/Modification
C-6 Methyltransferase oxyFAdds a methyl group at the C-6 position of the pretetramid (B1253052) intermediate. nih.govProduction of 6-desmethyl analogs. nih.gov
A-Ring Cyclase oxyKCatalyzes the cyclization of the D-ring. nih.govnih.govAccumulation of linear or improperly folded polyketide chains.
C-4 Aminotransferase oxyPInvolved in the amination at the C-4 position.Production of 4-dedimethylamino analogs.
C-5 Oxygenase oxySCatalyzes the C-5 hydroxylation of anhydrotetracycline. escholarship.orgAccumulation of C-5 dehydroxy analogs.
C-5a,11a Reductase oxyRCatalyzes the final reduction of the 5a,11a double bond. escholarship.orgAccumulation of this compound derivatives.

Exploring the Structural Significance of the 5a,11a Double Bond in Tetracycline Scaffolds through Chemical Synthesis

The 5a,11a double bond is a defining feature of anhydrotetracycline intermediates, and its presence or absence is critical to the biological activity of the molecule. Chemical synthesis and degradation studies have been instrumental in understanding the structural importance of this feature.

The tetracycline scaffold is known to be unstable under strongly acidic or basic conditions. uomustansiriyah.edu.iq Treatment with strong acids catalyzes a dehydration reaction involving the C-6 hydroxyl group and the C-5a hydrogen, resulting in the formation of a double bond between C-5a and C-6. This initial change induces a tautomeric shift of the double bond from the C-11a/C-12 position to the C-11/C-11a position. uomustansiriyah.edu.iq The resulting product is an anhydrotetracycline, which contains the 5a,11a double bond within a now-aromatized C-ring, forming a more energetically stable naphthalene-like system. uomustansiriyah.edu.iq This process is irreversible and leads to a marked decrease or complete loss of antibacterial activity. uomustansiriyah.edu.iq

This loss of activity highlights the critical importance of the specific stereochemistry and saturation at the C-5a and C-11a positions for proper binding to the bacterial ribosome. The canonical tetracyclines, which act as protein synthesis inhibitors, require a non-planar conformation to fit into the binding pocket on the 30S ribosomal subunit. nih.gov The aromatization of the C-ring and the formation of the planar 5a,11a-dehydro system in anhydrotetracyclines disrupt this three-dimensional shape. Interestingly, some anhydrotetracyclines exhibit a different, albeit weaker, bactericidal mechanism by directly perturbing the bacterial cytoplasmic membrane, a property attributed to the increased planarity and lipophilicity of the BCD ring system. nih.gov

Total synthesis routes, such as those developed to create diverse 6-deoxytetracyclines, further underscore the importance of controlling the stereochemistry at these centers. nih.govsci-hub.red These synthetic platforms allow for the creation of analogs where the 5a,11a region is systematically modified, providing precise tools to probe its role in ribosomal binding and antibacterial efficacy.

Future Directions in 5a,11a Dehydrotetracycline Research

Elucidation of Remaining Uncharacterized Enzymatic Steps and Regulatory Elements in Tetracycline (B611298) Biosynthesis

A complete understanding of the tetracycline biosynthetic pathway is crucial for its rational engineering. While significant progress has been made, several enzymatic steps and regulatory networks remain to be fully characterized.

One of the key areas of future research is the definitive identification and characterization of the enzyme responsible for the C-5 hydroxylation of 5a,11a-dehydrotetracycline to yield 5a,11a-dehydrooxytetracycline in the oxytetracycline (B609801) pathway. nih.govsci-hub.se While OxyE, a flavin adenine (B156593) dinucleotide-dependent monooxygenase, has been putatively assigned this role, further in-depth biochemical studies are needed for confirmation. nih.gov Similarly, the final reduction step converting 5a,11a-dehydrooxytetracycline to oxytetracycline is not yet fully understood. nih.govsci-hub.se Although a tetracycline dehydrogenase (TchA) from Streptomyces aureofaciens has been shown to perform this function, its homolog in Streptomyces rimosus, the producer of oxytetracycline, requires functional verification. sci-hub.se

The regulatory mechanisms governing tetracycline biosynthesis are also an area of active investigation. The expression of polyketide synthase gene clusters is often controlled by a complex interplay of regulatory proteins. ftb.com.hr In the oxytetracycline (OTC) gene cluster, a LAL (LuxR) family regulatory gene homologue, otcG, has been identified and shown to have a 'conditionally positive' role in OTC biosynthesis. ftb.com.hrsrce.hr However, the broader regulatory network, including the potential involvement of other families of regulatory proteins like SARP (Streptomyces antibiotic regulatory proteins), remains poorly understood. ftb.com.hrsrce.hrresearchgate.net Comparative bioinformatic analyses of different tetracycline gene clusters, such as those for chlortetracycline (B606653) and chelocardin, have revealed both common and distinct regulatory elements, highlighting the complexity and diversity of these systems. ftb.com.hrsrce.hrresearchgate.net Future research will likely focus on a more detailed analysis of these regulatory elements to fine-tune the expression of biosynthetic genes for optimized production of tetracyclines and their derivatives. srce.hr

Advanced Structural and Mechanistic Studies of Associated Enzymes and Protein-Protein Interactions

A deeper understanding of the three-dimensional structures and catalytic mechanisms of the enzymes involved in the tetracycline biosynthetic pathway is paramount for rational drug design and protein engineering.

Future research will undoubtedly focus on obtaining high-resolution crystal structures of key enzymes such as anhydrotetracycline (B590944) oxygenase (OxyS/OtcC) and this compound reductase (OxyR). expasy.orgqmul.ac.ukqmul.ac.uk OxyS is a particularly interesting bifunctional enzyme that catalyzes successive monooxygenation reactions. expasy.orgqmul.ac.uk Structural insights into how it binds its substrate, anhydrotetracycline, and its intermediate, this compound, will be invaluable for understanding its catalytic versatility. expasy.orgqmul.ac.ukresearchgate.net Similarly, elucidating the structure of OxyR, a coenzyme F420-dependent reductase, will provide a basis for understanding its substrate specificity and reaction mechanism. qmul.ac.uk

Investigating protein-protein interactions within the tetracycline biosynthetic machinery is another critical frontier. It is hypothesized that the enzymes in the pathway may form a multi-enzyme complex, or metabolon, to efficiently channel intermediates. The observation that the absence of the otcC gene product affects the ability of the minimal polyketide synthase (PKS) to synthesize a polyketide of the correct chain length suggests that OtcC is an essential partner in the synthase complex. asm.org Advanced techniques such as cryo-electron microscopy (cryo-EM), cross-linking mass spectrometry, and yeast two-hybrid or three-hybrid systems could be employed to probe these interactions and understand how the various enzymatic activities are coordinated. acs.org

Development of Innovative Engineered Biosynthesis Strategies for New Tetracycline Derivatives with Tailored Properties

The growing knowledge of tetracycline biosynthesis is paving the way for the development of novel tetracycline derivatives through engineered biosynthesis. nih.govasm.org This approach offers the potential to create analogs with improved antimicrobial activity, expanded spectrum, or novel pharmacological properties. nih.govcjnmcpu.com

One promising strategy involves the manipulation of the polyketide synthase (PKS) machinery to generate novel backbones. The co-expression of the minimal PKS from the oxytetracycline cluster with an amidotransferase, OxyD, has already led to the production of a novel amidated isoquinolone compound. nih.govasm.org Further exploration of the substrate specificity of the PKS and tailoring enzymes will enable the creation of a wider range of structurally diverse polyketides.

Combinatorial biosynthesis, which involves combining genes from different biosynthetic pathways, is another powerful tool. cjnmcpu.com For instance, introducing genes from other polyketide pathways into tetracycline-producing strains could lead to the generation of hybrid compounds with unique features. The heterologous expression of biosynthetic genes in well-characterized hosts like Streptomyces lividans or even yeast (Saccharomyces cerevisiae) provides a "clean" background for studying enzyme function and generating novel compounds. nih.govacs.org The successful biosynthesis of tetracycline from anhydrotetracycline in S. cerevisiae by expressing an anhydrotetracycline hydroxylase and a dehydrotetracycline reductase demonstrates the feasibility of this approach. nih.gov

Future efforts will likely focus on developing high-throughput screening methods, such as the yeast three-hybrid (Y3H) assay, to rapidly identify novel bioactive tetracycline derivatives produced through these engineered pathways. acs.org

Bio-inspired Chemical Synthesis Approaches Utilizing this compound as a Versatile Precursor

The chemical complexity of tetracyclines presents significant challenges for total synthesis. asm.org Bio-inspired synthetic strategies that leverage key biosynthetic intermediates like this compound can offer more efficient routes to novel analogs.

This compound, with its reactive α,β-unsaturated ketone system, is a prime candidate for semisynthetic modifications. nih.gov Chemical reactions targeting this functionality could introduce a wide array of substituents at the C5a and C11a positions, leading to derivatives with altered chemical and biological properties. The development of second and third-generation tetracyclines through semisynthesis has already proven the value of this approach. nih.gov

Furthermore, a deeper understanding of the enzymatic transformations in the late stages of tetracycline biosynthesis can inspire the development of novel chemical catalysts that mimic these reactions. For example, the stereospecific reduction of the C5a-C11a double bond by this compound reductase could guide the design of asymmetric hydrogenation catalysts for the synthesis of specific stereoisomers of tetracycline derivatives.

Computational Modeling and Simulation of Enzymatic Reactions and Pathway Fluxes Involving this compound

Computational approaches are becoming increasingly indispensable in modern drug discovery and metabolic engineering. In the context of this compound research, these tools can provide valuable insights that complement experimental studies.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound and its precursors with the active sites of biosynthetic enzymes. etflin.comresearchgate.net These simulations can help to elucidate the molecular basis of substrate recognition and catalysis, and guide site-directed mutagenesis experiments to alter enzyme function. For example, computational models can be developed to understand the substrate specificity of the anhydrotetracycline oxygenase and the factors that determine whether it performs a single or double hydroxylation. nih.gov

Q & A

Basic Research Questions

Q. What is the role of 5a,11a-Dehydrotetracycline in the biosynthesis of tetracycline antibiotics?

  • Methodological Answer : this compound is a critical intermediate in tetracycline biosynthesis. The bifunctional enzyme OxyS (EC 1.14.13.234) catalyzes its formation via stereospecific hydroxylation of anhydrotetracycline at C-6, followed by a second hydroxylation at C-5. The pathway bifurcates based on enzyme interaction: if OxyR (EC 1.3.98.4) reduces the intermediate, tetracycline forms; if OxyS recaptures it, oxytetracycline is produced . Key experimental approaches include gene knockout studies in Streptomyces rimosus and HPLC analysis of intermediates.

Q. Which enzymes are directly involved in modifying this compound?

  • Methodological Answer : OxyS (this compound 5-monooxygenase) and OxyR (this compound dehydrogenase) regulate the intermediate’s fate. OxyS requires NADPH, H⁺, and O₂ for hydroxylation, while OxyR utilizes NADPH for reduction. Researchers should use enzyme activity assays (e.g., UV-Vis spectroscopy to monitor NADPH oxidation) and co-expression studies in heterologous systems to dissect their roles .

Q. What structural features distinguish this compound from oxytetracycline?

  • Methodological Answer : The compound’s structure includes a dehydrogenated C5a-C11a bond and hydroxyl groups at C-5 and C-6. Unlike oxytetracycline, it lacks the fully reduced tetracyclic core. Structural elucidation requires techniques like NMR (e.g., observing chemical shifts for C-5/C-6 hydroxyls) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₂H₂₂N₂O₉) .

Advanced Research Questions

Q. How does the bifunctionality of OxyS influence pathway branching in tetracycline biosynthesis?

  • Methodological Answer : OxyS’s dual hydroxylation activity creates a kinetic competition between OxyR and OxyS for intermediate capture. To study this, employ time-resolved metabolomics and enzyme kinetics (e.g., measuring KmK_m and VmaxV_{max} under varying NADPH/O₂ levels). Structural biology (cryo-EM or X-ray crystallography) can reveal active-site conformational changes during substrate binding .

Q. What experimental approaches resolve contradictions in reported stereochemical outcomes of OxyS-catalyzed reactions?

  • Methodological Answer : Discrepancies may arise from differences in bacterial strains or assay conditions. Use chiral chromatography (e.g., HPLC with a chiral stationary phase) and isotopic labeling (e.g., 18O^{18}O-labeled O₂) to confirm hydroxylation stereochemistry. Comparative studies with recombinant OxyS across Streptomyces species are recommended .

Q. How can researchers optimize in vitro reconstitution of this compound hydroxylation?

  • Methodological Answer : Optimize cofactor ratios (NADPH:O₂) and use stabilizing agents (e.g., glycerol) to enhance enzyme stability. Monitor reaction progress via LC-MS and employ anaerobic chambers to control O₂ levels. Site-directed mutagenesis of OxyS’s substrate-binding residues (e.g., based on homology modeling) can improve catalytic efficiency .

Q. What strategies validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C, 75% humidity) and analyze degradation products via UPLC-QTOF-MS. Use pH-controlled buffers (pH 3–9) to assess hydrolytic stability. Computational modeling (e.g., DFT calculations) can predict vulnerable functional groups .

Q. How do isotopic tracer studies elucidate the biosynthetic flux from this compound to oxytetracycline?

  • Methodological Answer : Feed 13C^{13}C-labeled glucose or acetate to S. rimosus cultures and track isotopic enrichment in intermediates via NMR or isotope-ratio mass spectrometry. Combine this with gene expression profiling (RNA-seq) to correlate flux with enzyme transcription levels .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., enzyme activity reports), systematically control variables like bacterial strain lineage, growth media, and assay pH. Cross-validate findings using orthogonal methods (e.g., enzyme kinetics and genetic complementation) .
  • Data Reproducibility : Publish raw datasets (e.g., chromatograms, kinetic curves) and detailed protocols for enzyme purification and assay conditions. Use open-source tools like KNIME or Skyline for transparent data processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.